molecular formula C8H11N5O3 B001169 アシクロビル CAS No. 59277-89-3

アシクロビル

カタログ番号: B001169
CAS番号: 59277-89-3
分子量: 225.20 g/mol
InChIキー: MKUXAQIIEYXACX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Acyclovir is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are the primary targets of Acyclovir.

Mode of Action

Acyclovir’s mode of action involves a series of biochemical transformations. Initially, it is converted to acyclovir monophosphate by the action of viral thymidine kinase . This step is specific to virus-infected cells, lending specificity to the drug’s activity . The monophosphate derivative is then converted to acyclovir diphosphate by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

The biochemical pathway of Acyclovir involves its conversion into an active form that inhibits the action of viral DNA polymerase and DNA replication of different herpesviruses . This process disrupts the replication of the viral DNA, thereby inhibiting the proliferation of the virus.

Pharmacokinetics

Acyclovir is slowly and poorly absorbed from the gastrointestinal tract, and its bioavailability decreases with increasing dose . It is widely distributed into tissues and body fluids. Plasma protein binding is relatively low at 9 to 24% . Renal excretion is the major route of elimination of acyclovir . Most of the administered drug is eliminated from the body unchanged, via the kidneys by glomerular filtration and tubular secretion .

Result of Action

The result of Acyclovir’s action is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to a decrease in the severity and frequency of outbreaks in patients with these viral infections.

Action Environment

Environmental factors can influence the action of Acyclovir. For instance, photodegradation mechanisms of Acyclovir in water have been studied, and the toxicity of its photoproducts has been evaluated . The degradation of Acyclovir by zero-valent iron activated persulfate oxidation has also been investigated . These studies suggest that environmental conditions can influence the stability and efficacy of Acyclovir.

科学的研究の応用

FDA-Approved Indications

Acyclovir is FDA-approved for several conditions:

  • Genital Herpes : Effective for both initial and recurrent episodes.
  • Herpes Simplex Encephalitis : The first-line treatment for this severe condition.
  • Mucocutaneous Herpes : Particularly in immunocompromised patients.
  • Varicella-Zoster Virus : Used for the treatment of shingles and chickenpox .

Non-FDA Approved Uses

In addition to its approved uses, acyclovir has shown efficacy in several non-FDA approved indications:

  • Eczema Herpeticum : Particularly in patients with HIV.
  • Stromal Keratitis : A case study demonstrated improvement in patients treated with intravenous acyclovir after initial oral therapy failed .
  • Myelopathy Secondary to Varicella-Zoster Virus : Small case series indicated marked improvement in symptoms .

Clinical Case Studies

  • HSV Encephalitis :
    • A systematic review is ongoing to evaluate the efficacy of acyclovir in treating HSV encephalitis. Initial findings suggest a significant reduction in mortality rates among treated patients compared to untreated controls .
  • Herpes Simplex Keratitis :
    • In a study involving pediatric patients with HSV keratitis, treatment with oral acyclovir combined with topical steroids led to significant clinical improvement .
  • Eczema Herpeticum in HIV Patients :
    • Acyclovir has been utilized effectively in treating rapidly progressive eczema herpeticum in HIV-positive patients, showcasing its role in preventing severe complications associated with this condition .

Pharmacokinetics and Administration Routes

Acyclovir can be administered through various routes:

  • Topical : For localized infections such as labial herpes.
  • Oral : Commonly prescribed for genital herpes and varicella-zoster.
  • Intravenous : Reserved for severe infections or when rapid action is necessary (e.g., encephalitis) .

Pharmacokinetic Properties

RouteBioavailabilityPeak Plasma ConcentrationHalf-life
Oral15-30%1-2 hours2.5-3 hours
TopicalLowNot applicableNot applicable
Intravenous100%Immediate2.5-3 hours

Safety Profile and Adverse Effects

Acyclovir is generally well-tolerated; however, some adverse effects have been reported:

  • Crystalluria : Can occur with high-dose intravenous administration.
  • Gastrointestinal Disturbances : Nausea and diarrhea are common side effects.
  • Neurological Effects : Rarely, neurotoxicity can occur, particularly with rapid infusion rates .

生化学分析

Biochemical Properties

Acyclovir plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism driving Acyclovir’s ability to inhibit viral coding starts from its development and pharmacology .

Cellular Effects

Acyclovir has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acyclovir involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Acyclovir change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Acyclovir vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Acyclovir is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

Acyclovir is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Acyclovir and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Acyclovir can be synthesized through several routes, with one of the most common methods involving the condensation of guanine with 2-(chloromethyl)oxirane. This reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the acyclovir molecule . Another method involves the use of 5-aminoimidazole-4-carboxamide as a starting material, which undergoes a series of reactions to form acyclovir .

Industrial Production Methods

In industrial settings, acyclovir is produced using large-scale chemical synthesis processes. The production involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process is optimized to maximize yield and minimize impurities, ensuring that the acyclovir produced meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Acyclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

類似化合物との比較

Similar Compounds

Uniqueness

Acyclovir is unique due to its high selectivity for viral thymidine kinase, which minimizes its effects on uninfected cells. This selectivity reduces the risk of toxicity and side effects, making it a safer option for long-term use compared to other antiviral drugs .

生物活性

Acyclovir (ACV) is a widely used antiviral medication primarily effective against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). Its biological activity is characterized by a selective mechanism that inhibits viral replication, making it a critical therapeutic agent in managing herpesviruses. This article delves into the biological activity of acyclovir, including its mechanisms of action, effectiveness in clinical scenarios, resistance patterns, and relevant research findings.

Acyclovir is an acyclic nucleoside analogue that exhibits high selectivity for herpes viruses. The drug's activation occurs through phosphorylation by a viral-specific enzyme, thymidine kinase, which is present in infected cells but not in significant amounts in uninfected human cells. This initial phosphorylation converts acyclovir into acyclovir monophosphate, which is further phosphorylated to acyclovir triphosphate. The triphosphate form acts as a potent inhibitor of viral DNA polymerases, leading to the termination of viral DNA synthesis while sparing host cellular DNA polymerases due to its preferential binding affinity .

Pharmacokinetics

Acyclovir has a plasma half-life of approximately three hours and is rapidly cleared from the body, primarily through renal excretion as unchanged drug. It achieves wide distribution across body tissues, allowing for effective treatment of systemic infections . The pharmacokinetic profile supports its use in both oral and intravenous formulations.

Clinical Efficacy

1. Prophylactic Use in Hematopoietic Cell Transplantation (HCT)
A meta-analysis demonstrated that acyclovir prophylaxis significantly reduces the incidence of varicella zoster virus infection post-HCT. In a study involving 2,265 patients, the risk ratio for VZV disease during prophylaxis was 0.17 (95% CI: 0.12-0.24), indicating a substantial protective effect with no reported fatalities attributed to VZV during treatment .

2. Reduction of Herpes Zoster Incidence in HIV Patients
A randomized clinical trial showed that acyclovir prophylaxis reduced the incidence of herpes zoster among HIV-infected individuals. Out of 95 herpes zoster cases observed during the study, only 26 occurred in the acyclovir group compared to 69 in the placebo group, resulting in an incidence rate of 1.00 cases per 100 person-years versus 2.68 cases per 100 person-years in the placebo group .

Resistance Patterns

Resistance to acyclovir can occur, particularly in immunocompromised patients. A retrospective study identified cases of acyclovir-resistant HSV strains among individuals with immunodepression. Of 38 subjects with resistant infections, significant recurrences were noted, with over half reporting clinically manifest episodes despite treatment . The study highlighted that some resistant strains emerged even in patients who had not previously received antiviral therapy.

Research Findings and Case Studies

Study Population Findings
Hematopoietic Cell Transplant PatientsReduced VZV infection rates (RR: 0.17)Acyclovir prophylaxis is beneficial with no fatalities reported.
HIV-Infected IndividualsLower incidence of herpes zoster (1.00 vs 2.68 cases/100 person-years)Effective prophylaxis against herpes zoster.
Immunocompromised PatientsDocumented cases of acyclovir resistanceResistance patterns are concerning; monitoring is necessary.

特性

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Record name aciclovir
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aciclovir
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022556
Record name Acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L
Record name Acyclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACYCLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase. Acyclovir triphosphate has higher affinity for viral DNA polymerase than cellular DNA polymerase and incorporates into the DNA where the missing 2' and 3' carbons causes DNA chain termination. In other cases acyclovir triphosphate competes so strongly for viral DNA polymerase that other bases cannot associate with the enzyme, inactivating it., Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA., Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase., The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug.
Record name Acyclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACYCLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol, Crystals from ethanol, White, crystalline powder

CAS No.

59277-89-3
Record name Acyclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59277-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acyclovir [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acyclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name acyclovir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aciclovir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HES1O11F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACYCLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256.5-257 °C, MP: Decomposes, 256.5 - 257 °C
Record name Acyclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACYCLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acyclovir
Reactant of Route 2
Reactant of Route 2
Acyclovir
Reactant of Route 3
Reactant of Route 3
Acyclovir
Reactant of Route 4
Reactant of Route 4
Acyclovir
Reactant of Route 5
Acyclovir
Reactant of Route 6
Reactant of Route 6
Acyclovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。